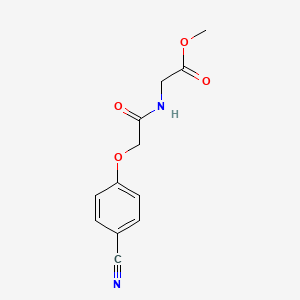
Methyl (2-(4-cyanophenoxy)acetyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(4-cyanophenoxy)acetyl)glycinate is an organic compound that features a cyanophenoxy group attached to an acetyl glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(4-cyanophenoxy)acetyl)glycinate typically involves the reaction of 4-cyanophenol with methyl bromoacetate in the presence of a base to form methyl (4-cyanophenoxy)acetate. This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(4-cyanophenoxy)acetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-(4-cyanophenoxy)acetyl)glycinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2-(4-cyanophenoxy)acetyl)glycinate involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The acetyl glycinate moiety can also participate in biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-cyanophenoxy)acetate: Lacks the glycinate moiety.
Ethyl (2-(4-cyanophenoxy)acetyl)glycinate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (2-(4-methoxyphenoxy)acetyl)glycinate: Contains a methoxy group instead of a cyano group.
Uniqueness
Methyl (2-(4-cyanophenoxy)acetyl)glycinate is unique due to the presence of both the cyanophen
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]acetate |
InChI |
InChI=1S/C12H12N2O4/c1-17-12(16)7-14-11(15)8-18-10-4-2-9(6-13)3-5-10/h2-5H,7-8H2,1H3,(H,14,15) |
InChI Key |
IKBPXFZZWVQLQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)COC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















